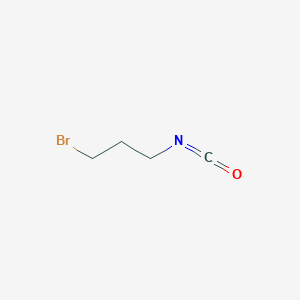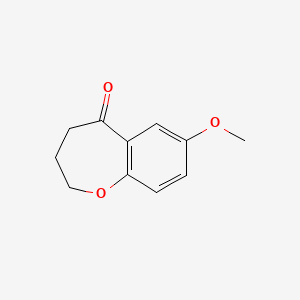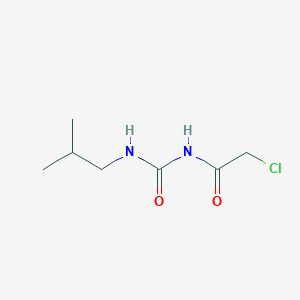
1-Bromo-3-isocyanatopropane
Overview
Description
1-Bromo-3-isocyanatopropane is an organic compound with the molecular formula C4H6BrNO. It is a colorless to light yellow liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of both bromine and isocyanate functional groups.
Preparation Methods
1-Bromo-3-isocyanatopropane can be synthesized through several methods. One common synthetic route involves the reaction of 3-bromopropanol with phosgene to form 3-bromopropyl chloroformate, which is then treated with ammonia to yield this compound. Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Bromo-3-isocyanatopropane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Addition Reactions: The isocyanate group can react with alcohols or amines to form urethanes or ureas, respectively.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction under specific conditions to form different products.
Common reagents used in these reactions include sodium azide, potassium thiocyanate, and various amines. Major products formed from these reactions include substituted propanes and various urethane or urea derivatives .
Scientific Research Applications
1-Bromo-3-isocyanatopropane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of polymers and other materials due to its reactivity and ability to form stable bonds with various substrates.
Mechanism of Action
The mechanism of action of 1-bromo-3-isocyanatopropane involves its reactivity with nucleophiles. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. The isocyanate group can react with nucleophiles to form urethanes or ureas, which are stable and useful in various applications .
Comparison with Similar Compounds
1-Bromo-3-isocyanatopropane can be compared with similar compounds such as 3-bromopropyl isocyanate and 1-chloro-3-isocyanatopropane. These compounds share similar reactivity due to the presence of halogen and isocyanate groups but differ in their specific chemical properties and applications. For example, 3-bromopropyl isocyanate is more reactive due to the presence of bromine, while 1-chloro-3-isocyanatopropane is less reactive but more stable .
Similar Compounds
- 3-Bromopropyl isocyanate
- 1-Chloro-3-isocyanatopropane
- 1-Iodo-3-isocyanatopropane
These compounds are used in similar applications but have unique properties that make them suitable for specific reactions and industrial processes .
Properties
IUPAC Name |
1-bromo-3-isocyanatopropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrNO/c5-2-1-3-6-4-7/h1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDXMJQBNOVBNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=C=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337754 | |
| Record name | 1-Bromo-3-isocyanatopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56017-72-2 | |
| Record name | 1-Bromo-3-isocyanatopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromopropyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3384479.png)

![4-({4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)morpholine](/img/structure/B3384489.png)



![Methanesulfonic acid, trifluoro-, 3-(trimethylsilyl)[1,1'-biphenyl]-4-yl ester](/img/structure/B3384523.png)






![Sodium 2-[(4-chlorophenyl)formamido]-3-(1H-indol-3-YL)propanoate](/img/structure/B3384563.png)
